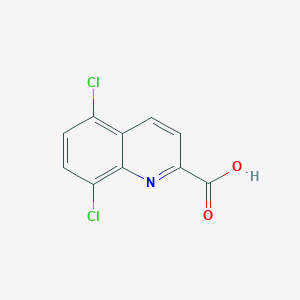

5,8-Dichloroquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dichloroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZCOWGQUIQACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 5,8-dichloroquinoline-2-carboxylic acid is expected to display distinct signals corresponding to the four protons of the molecule: three aromatic protons on the quinoline (B57606) ring system and one highly deshielded proton of the carboxylic acid group.

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is anticipated to appear as a broad singlet in the far downfield region of the spectrum, typically between 10.0 and 13.0 ppm. libretexts.org This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and anisotropic effects from the carbonyl group. Its signal is often broad due to hydrogen bonding and can disappear upon exchange with deuterium (B1214612) oxide (D₂O).

Aromatic Protons (Ar-H): The three protons on the quinoline ring (H-3, H-4, H-6, and H-7) are expected to resonate in the aromatic region, generally between 7.5 and 9.0 ppm. The electron-withdrawing nature of the two chlorine atoms, the carboxylic acid group, and the ring nitrogen atom contributes to the downfield shift of these protons compared to unsubstituted quinoline. The expected signals are:

H-3 and H-4: These protons form an AX or AB spin system and are expected to appear as a pair of doublets. The proton at the C-4 position is typically further downfield than the C-3 proton due to its peri-relationship with the nitrogen atom.

H-6 and H-7: These protons on the benzo-ring portion also constitute an AX or AB spin system, appearing as another pair of doublets. Their precise chemical shifts are influenced by the electronic effects of the chlorine atom at C-8 and the fused pyridine (B92270) ring.

Interactive Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | broad singlet (br s) | N/A |

| H-4 | 8.5 - 8.8 | doublet (d) | ~8-9 |

| H-3 | 8.2 - 8.5 | doublet (d) | ~8-9 |

| H-7 | 7.8 - 8.1 | doublet (d) | ~7-8 |

| H-6 | 7.6 - 7.9 | doublet (d) | ~7-8 |

The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to each unique carbon atom in the this compound structure. The chemical shifts are influenced by hybridization, local electronic environment, and the electronegativity of substituents.

Carboxylic Acid Carbonyl (C=O): The carbon of the carbonyl group is expected to be the most deshielded signal, appearing in the range of 165-175 ppm. libretexts.org

Aromatic Carbons: The nine carbons of the quinoline ring will resonate between approximately 120 and 150 ppm.

Carbons Bearing Chlorine (C-5, C-8): The direct attachment of electronegative chlorine atoms causes a significant downfield shift for these carbons.

Carbon Bearing Carboxylic Acid (C-2): This carbon is also expected to be significantly deshielded due to the attached carboxyl group.

Quaternary Carbons (C-4a, C-8a): These carbons, located at the ring fusion, can be identified by their lack of signal in a DEPT-90 or DEPT-135 experiment.

Protonated Carbons (C-3, C-4, C-6, C-7): These signals can be correlated with their respective protons using 2D NMR techniques. The electron-withdrawing effects of the substituents and the nitrogen atom will dictate their final positions. For comparison, the carbons of the methyl ester of 2-chloroquinoline-8-carboxylic acid show signals in the 121-169 ppm range. nuph.edu.ua

Interactive Table: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 165 - 175 |

| C-2 | 148 - 152 |

| C-4 | 138 - 142 |

| C-5 | 133 - 137 |

| C-8 | 130 - 134 |

| C-7 | 129 - 132 |

| C-6 | 127 - 130 |

| C-3 | 122 - 125 |

| Quaternary (C-4a, C-8a) | 125 - 148 |

To provide definitive structural proof and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would show a clear cross-peak between H-3 and H-4, and another between H-6 and H-7, confirming their respective vicinal relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of the protonated carbons (C-3, C-4, C-6, C-7).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the carboxylic acid and the aromatic system.

O-H Stretch: The carboxylic acid O-H stretching vibration is one of the most recognizable features in an IR spectrum, appearing as a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. vscht.cz This broadening is a result of extensive intermolecular hydrogen bonding, which forms stable dimers in the solid state.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1680–1720 cm⁻¹. vscht.cz Its exact position can be influenced by conjugation with the quinoline ring and hydrogen bonding. In Raman spectra, this vibration is also typically observed, though its intensity can vary. ias.ac.in

C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond stretching and in-plane O-H bending of the carboxyl group are expected in the 1210-1440 cm⁻¹ region.

Ar-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, usually in the 3050-3150 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to produce strong absorptions in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Interactive Table: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium-Strong |

| Aromatic Ring | C-H stretch | 3050 - 3150 | Weak-Medium |

| Aromatic Ring | C=C/C=N stretch | 1400 - 1620 | Medium-Strong (multiple bands) |

| Chloro-aromatic | C-Cl stretch | 600 - 800 | Strong |

The quinoline ring itself gives rise to a series of characteristic skeletal vibrations.

Ring Stretching Modes: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings produce a set of characteristic bands in the fingerprint region, typically between 1400 and 1620 cm⁻¹. dergipark.org.tr The pattern and exact frequencies of these bands are sensitive to the substitution pattern on the ring.

Halogen Effects: The presence of the two heavy chlorine atoms has a notable impact on the vibrational spectrum. The mass of the chlorine atoms influences the frequencies of skeletal vibrations they are involved in, often lowering them. Furthermore, the electronic (inductive and resonance) effects of the chlorine substituents can alter the bond strengths within the ring, leading to shifts in the positions of the ring stretching modes. The out-of-plane C-H bending vibrations, which appear below 900 cm⁻¹, are also highly characteristic of the substitution pattern and would be influenced by the presence and position of the chloro substituents.

Elucidation of Intermolecular Interactions and Crystal Packing of this compound

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Detailed structural elucidation, including the analysis of intermolecular interactions and crystal packing, is typically derived from single-crystal X-ray diffraction studies. As no such studies for this specific compound have been reported in the accessed literature, a detailed, data-supported analysis of its crystal packing, hydrogen bonding, and other non-covalent interactions is not possible at this time.

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. For a molecule like this compound, one would anticipate several key interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This typically leads to the formation of robust hydrogen-bonded synthons, such as the common carboxylic acid dimer, or catemeric chains. The nitrogen atom in the quinoline ring also presents a potential hydrogen bond acceptor site.

Halogen Bonding: The chlorine atoms at the 5- and 8-positions could act as halogen bond donors, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules.

However, without experimental crystallographic data, any description of bond distances, angles, specific packing motifs, and the relative contributions of these interactions would be purely speculative. The precise supramolecular architecture is a result of a complex interplay between these forces, and cannot be predicted with certainty in the absence of empirical evidence.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to provide the data necessary for a complete and accurate elucidation of its crystal structure and intermolecular interactions.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies specifically focused on the compound This compound are not present in publicly accessible research. The instructions to generate an article focusing solely on this compound for each specified subsection cannot be fulfilled without the underlying primary research data.

Constructing an article as requested would require specific data points from Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) mapping, and Molecular Dynamics (MD) simulations performed directly on this compound. Such specific computational analyses appear to be unpublished.

While research exists for structurally related quinoline derivatives, the strict requirement to exclude any information that falls outside the explicit scope of this compound prevents the use of analogous data from different molecules. Extrapolating findings from other compounds would be scientifically inaccurate and would violate the core instructions of the request.

Therefore, it is not possible to generate the requested article with scientific accuracy and adherence to the provided constraints.

Computational Chemistry and Theoretical Investigations of 5,8 Dichloroquinoline 2 Carboxylic Acid

In Silico Modeling of Molecular Recognition Processes

Molecular Docking Studies with Macromolecular Targets

Information not available.

Characterization of Ligand-Receptor Interaction Interfaces

Information not available.

Chemical Reactivity and Mechanistic Pathways of 5,8 Dichloroquinoline 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several characteristic reactions, including esterification, amidation, and decarboxylation.

Esterification:

The conversion of 5,8-dichloroquinoline-2-carboxylic acid to its corresponding esters is typically achieved through acid-catalyzed esterification, such as the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, commonly sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com

Alternative methods for esterification that can be applied include reactions with acyl chlorides or acid anhydrides, which are generally faster, and the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgresearchgate.netnih.gov The Steglich method is particularly mild and effective for sterically hindered substrates. organic-chemistry.orgresearchgate.net

Amidation:

Amidation of this compound involves its reaction with an amine to form an amide. Direct reaction with an amine is generally not feasible and requires the use of coupling agents to activate the carboxylic acid. lookchemmall.com Common coupling agents include carbodiimides (like DCC) and various phosphonium (B103445) or uronium salts (such as HBTU). researchgate.net The mechanism involves the formation of a more reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine. lookchemmall.comsemanticscholar.org For instance, using a coupling agent like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, the carboxylic acid is converted into a reactive acyl phosphate (B84403) intermediate, which then readily reacts with an amine to produce the amide. lookchemmall.com Heterogeneous catalysts like niobium(V) oxide (Nb2O5) can also facilitate the direct amidation of dicarboxylic acids with amines by acting as a water- and base-tolerant Lewis acid catalyst. nih.gov

| Reaction | Reagents and Conditions | Key Mechanistic Feature |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Protonation of carbonyl oxygen increases electrophilicity. |

| Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Formation of a reactive O-acylisourea intermediate. | |

| Amidation | Amine, Coupling Agent (e.g., DCC, HBTU) | Activation of the carboxylic acid to a more reactive species. |

| Amine, Niobium(V) oxide (Nb₂O₅), Heat | Lewis acid catalysis activating the carbonyl group. |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions. smolecule.com For aromatic carboxylic acids, this transformation often requires high temperatures and the presence of a catalyst. afinitica.com Copper-based catalysts are frequently employed for the protodecarboxylation of aromatic carboxylic acids. afinitica.com The mechanism is thought to involve the formation of a copper carboxylate intermediate. afinitica.com Microwave-assisted copper-catalyzed protodecarboxylation has been shown to be an efficient method for a variety of aromatic carboxylic acids. afinitica.com In some cases, decarboxylation can be achieved by heating the carboxylic acid in a high-boiling solvent, sometimes with the addition of an acid or base catalyst. google.com Recent studies have also explored visible-light photoredox catalysis for the decarboxylation of carboxylic acids under mild conditions. organic-chemistry.org It has been demonstrated that stable carboxylic acids can undergo reversible decarboxylation in polar aprotic solvents, a process that proceeds through the generation of carbanion intermediates. chemrxiv.org

Reactivity of the Halogen Substituents at C-5 and C-8

The chlorine atoms at the C-5 and C-8 positions of the quinoline (B57606) ring are susceptible to nucleophilic aromatic substitution and can participate in transition metal-catalyzed cross-coupling reactions.

The quinoline ring, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. nih.govyoutube.comlibretexts.org The chlorine atoms at positions 5 and 8 can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. smolecule.com The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com The rate of substitution is influenced by the electron-withdrawing nature of the quinoline ring system and the stability of the Meisenheimer intermediate. nih.govmdpi.com Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.govrsc.org

| Nucleophile | Product Type |

| Amines (R-NH₂) | Amino-substituted quinolines |

| Alkoxides (R-O⁻) | Alkoxy-substituted quinolines |

| Thiolates (R-S⁻) | Thioether-substituted quinolines |

The chloro substituents on the quinoline ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to functionalize chloroquinoxalines and related chloro-heterocycles. nih.gov These reactions typically involve the oxidative addition of the chloroquinoline to a low-valent transition metal catalyst (e.g., Pd(0)), followed by transmetalation (in the case of Suzuki coupling) or reaction with an alkene or alkyne (for Heck and Sonogashira couplings, respectively), and finally, reductive elimination to afford the coupled product and regenerate the catalyst. mdpi.comresearchgate.net Decarboxylative cross-coupling reactions have also emerged as a powerful tool, utilizing carboxylic acids as substrates in transition metal-catalyzed transformations. researchgate.netnih.gov

Reactivity of the Quinoline Nitrogen Atom

Coordination Chemistry and Metal Complex Formation

This compound possesses characteristic features that make it a potent ligand for forming coordination complexes with a variety of metal ions. Its ability to chelate is primarily due to the presence of the nitrogen atom within the quinoline ring and the oxygen atoms of the carboxylate group. This arrangement allows it to act as a bidentate ligand, forming stable ring structures with a central metal ion.

The coordination typically involves the deprotonated carboxylate group and the quinoline nitrogen, creating a stable five- or six-membered chelate ring. The electronic properties of the ligand, and thus the stability of the resulting metal complexes, are significantly modulated by the two chlorine atoms at the 5- and 8-positions. These electron-withdrawing groups decrease the electron density on the quinoline ring system, which can influence the basicity of the nitrogen atom and the binding affinity for metal ions.

While specific studies on this compound are not extensively detailed in the literature, its behavior can be inferred from related quinoline derivatives. For instance, compounds like 8-hydroxyquinoline-2-carboxylic acid and various substituted 8-hydroxyquinolines are well-known for forming stable complexes with a wide range of metals, including transition metals and lanthanides. uncw.eduscirp.org An iron(III) complex with a related ligand, 5,7-dichloro-2-methyl-8-quinolinol, demonstrates how dichlorinated quinoline scaffolds can coordinate with metal centers. nih.gov Similarly, 3,7-dichloroquinoline-8-carboxylic acid is also known to chelate metal ions. nih.gov These complexes often exhibit interesting photophysical properties and have been explored for applications in materials science and as therapeutic agents. nih.govscirp.org

The geometry of the resulting complexes can vary depending on the metal ion, its coordination number, and the stoichiometry of the ligand-metal interaction. Common geometries include octahedral and square planar arrangements. scirp.org

Table 1: Coordination Behavior of Related Quinoline Ligands

| Ligand | Coordinating Atoms | Typical Metal Ions | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | N (ring), O (hydroxyl) | Cu(II), Ni(II), Co(II), Al(III) | Square Planar, Octahedral | scirp.orgscirp.org |

| 5,7-dichloro-2-methyl-8-quinolinol | N (ring), O (hydroxyl) | Fe(III) | Not specified | nih.gov |

| 8-Hydroxyquinoline-2-carboxylic acid | N (ring), O (hydroxyl), O (carboxyl) | Zn(II), Cd(II), Cu(II), Gd(III) | Tridentate coordination | uncw.edu |

| 3,7-dichloroquinoline-8-carboxylic acid | N (ring), O (carboxyl) | Various metal ions | Chelate complexes | nih.gov |

N-Oxidation Reactions

The nitrogen atom in the quinoline ring is nucleophilic and can undergo oxidation to form the corresponding N-oxide. This reaction is typically carried out using oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or a mixture of hydrogen peroxide and acetic acid. mdpi.com The formation of the N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen, which significantly alters the electronic distribution and reactivity of the quinoline ring system.

For this compound, the N-oxidation reaction is expected to be more challenging compared to unsubstituted quinoline. The presence of three potent electron-withdrawing groups—two chloro groups on the carbocyclic ring and a carboxylic acid group on the pyridine (B92270) ring—substantially reduces the electron density throughout the heterocyclic system. This deactivation lowers the nucleophilicity of the ring nitrogen, necessitating harsher reaction conditions (e.g., stronger oxidizing agents, higher temperatures, or longer reaction times) to achieve the desired transformation.

The resulting N-oxide of this compound would be a versatile intermediate for further functionalization. Quinoline N-oxides are known to undergo a range of reactions, including deoxygenative substitutions at the C2 position, which can be a valuable strategy for introducing various functional groups. mdpi.combeilstein-journals.orgsioc-journal.cn

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic systems. In the case of the parent quinoline molecule, electrophilic attack occurs preferentially on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. The substitution typically takes place at the C5 and C8 positions, as the cationic intermediates formed by attack at these sites are more stable and preserve the aromaticity of the pyridine ring. quora.comquimicaorganica.org

However, for this compound, the landscape for electrophilic aromatic substitution is drastically altered. The molecule is heavily deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects of the two chloro substituents and the carboxylic acid group. These groups reduce the nucleophilicity of the entire aromatic system, making it highly resistant to attack by electrophiles.

Furthermore, the most reactive positions for EAS (C5 and C8) are already occupied by chlorine atoms. Any potential further substitution would have to occur at the remaining C6 or C7 positions. The directing effects of the existing substituents would come into play, but the overwhelming deactivation of the ring makes such reactions mechanistically unfavorable and highly unlikely to proceed under standard electrophilic substitution conditions. Therefore, this compound is generally considered inert to further electrophilic aromatic substitution.

Oxidation and Reduction Chemistry of the Quinoline Core

The quinoline ring system can participate in both oxidation and reduction reactions, although the reactivity is highly dependent on the substituents present.

Oxidation: The carbocyclic ring of certain quinoline derivatives can be oxidized to form quinoline-5,8-diones, which are compounds of interest for their biological activities. researchgate.net This transformation is often seen in derivatives containing electron-donating groups, such as a hydroxyl group at the 8-position, which facilitate the oxidation process. researchgate.net For this compound, oxidation of the benzene ring to a quinone structure would be challenging. The presence of deactivating chloro groups at the 5- and 8-positions would make the ring resistant to the oxidative conditions typically required for such transformations. While not impossible, the reaction would likely require very powerful oxidizing agents and may lead to degradation of the molecule.

Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation of quinoline, for example, typically yields 1,2,3,4-tetrahydroquinoline (B108954). This selectivity is due to the electron-deficient nature of the pyridine portion of the heterocycle.

In this compound, the presence of electron-withdrawing groups further enhances the electrophilicity of the pyridine ring, making it the primary target for reduction. However, these same groups can also affect the activity of hydrogenation catalysts. Reduction of the pyridine ring would lead to the corresponding 1,2,3,4-tetrahydroquinoline derivative. The carboxylic acid group may also be susceptible to reduction under certain conditions (e.g., using strong reducing agents like lithium aluminum hydride), which could lead to the corresponding alcohol, although this would be a separate transformation from the reduction of the heterocyclic core. Reduction of the chloro-substituents (hydrodehalogenation) is also a possible side reaction during catalytic hydrogenation. For instance, the reduction of 5,7-dichloroquinoline-8-sulfonyl chloride with SnCl2 in concentrated HCl leads to the formation of the corresponding thiol, demonstrating that the quinoline core remains intact under these specific reductive conditions. acs.org

Advanced Applications and Emerging Research Frontiers for 5,8 Dichloroquinoline 2 Carboxylic Acid

Applications in Materials Science

The unique molecular architecture of 5,8-dichloroquinoline-2-carboxylic acid, featuring an electron-deficient aromatic system and a coordinating carboxylic acid group, makes it a valuable building block for the synthesis of advanced materials with tailored properties.

Organic Electronic and Optoelectronic Materials

Quinoline (B57606) derivatives are increasingly being investigated for their potential in organic light-emitting diodes (OLEDs) and other organic electronic devices. The electron-withdrawing nature of the quinoline ring, further enhanced by the two chlorine substituents in this compound, makes it a suitable component for n-type (electron-transporting) or emissive materials.

Recent research on related quinoline compounds has shown that the introduction of halogen atoms can influence the photophysical properties, including promoting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. The chlorine atoms in this compound can enhance intersystem crossing, a process that facilitates the harvesting of triplet excitons, thereby improving the internal quantum efficiency of OLED devices. While specific studies on this compound are limited, the general principles of molecular design for OLED materials suggest its potential in this area.

Table 1: Potential Optoelectronic Properties of Materials Derived from this compound

| Property | Predicted Characteristic | Rationale |

| Electron Affinity | High | The electron-withdrawing effects of the two chlorine atoms and the nitrogen heteroatom enhance the molecule's ability to accept electrons. |

| Luminescence | Potential for Phosphorescence or TADF | The heavy-atom effect of chlorine can promote intersystem crossing, favoring emission from triplet states. |

| Charge Transport | Potential n-type semiconductor | The electron-deficient nature of the quinoline core facilitates electron transport. |

Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in sensors, bio-imaging, and solid-state lighting. While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), AIE-active materials, or "AIEgens," overcome this limitation.

Studies on other halogenated quinoline derivatives have demonstrated that the presence of halogens can promote AIE activity. nih.gov The bulky chlorine atoms in this compound can restrict intramolecular rotations in the aggregated state, a key mechanism for activating the AIE phenomenon. Furthermore, intermolecular interactions involving the chlorine atoms can also contribute to the rigidification of the molecular packing in the solid state, leading to enhanced emission. nih.govacs.org

Ligands for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their pore size, shape, and functionality, can be tuned by carefully selecting the metal and organic components. The carboxylic acid group of this compound makes it an excellent candidate for a ligand in the synthesis of novel MOFs.

The rigid quinoline backbone can impart thermal and chemical stability to the resulting framework. The presence of the two chlorine atoms can have a significant impact on the properties of the MOF. For instance, they can influence the framework's topology and pore environment, potentially leading to enhanced gas storage and separation capabilities. The electron-deficient nature of the chlorinated quinoline ring could also create specific interactions with guest molecules, making these MOFs suitable for applications in sensing or catalysis.

Role in Catalysis and Ligand Design

The unique electronic and steric features of this compound also make it a promising scaffold for the design of novel ligands and catalysts.

Design of Ligands for Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group in this compound can act as coordination sites for metal ions. This allows the molecule to function as a bidentate ligand in the formation of metal complexes. The electronic properties of the ligand, which are significantly influenced by the two chlorine atoms, can modulate the catalytic activity of the metal center.

The electron-withdrawing nature of the dichloro-substituted quinoline ring can make the coordinated metal center more electrophilic, which can be advantageous in a variety of catalytic transformations. For example, in oxidation catalysis, a more electron-deficient metal center can be more reactive. Furthermore, the rigid structure of the quinoline backbone can provide a well-defined coordination environment, which is crucial for achieving high selectivity in catalysis.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand

| Catalytic Reaction | Potential Role of the Ligand |

| Oxidation Reactions | Enhances the electrophilicity of the metal center, potentially increasing catalytic activity. |

| Lewis Acid Catalysis | The electron-deficient nature of the ligand can increase the Lewis acidity of the metal center. |

| Asymmetric Catalysis | The rigid quinoline scaffold can be modified with chiral auxiliaries to create ligands for enantioselective transformations. |

Organocatalytic Applications of Quinoline Derivatives

For instance, the electron-deficient quinoline ring could potentially act as a π-acid, activating substrates through non-covalent interactions. While specific organocatalytic applications of this compound have yet to be reported, the broader field of quinoline-based organocatalysis suggests that this compound could be a valuable platform for the development of new and efficient catalytic systems. nih.gov

Molecular Recognition and Chemo/Biosensing

The rigid, planar structure of the quinoline ring system, combined with the functional handles of a carboxylic acid group and chloro-substituents, makes this compound a promising scaffold for the development of synthetic receptors and sensors.

The development of synthetic receptors capable of selectively binding specific molecules (analytes) is a cornerstone of supramolecular chemistry. The quinoline-2-carboxylic acid moiety is an effective building block for such receptors. The nitrogen atom within the quinoline ring and the carboxylic acid group provide well-defined points for hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition. ijacskros.com

The design of these receptors often involves linking the quinoline unit to other aromatic spacers or macrocyclic structures. For instance, receptors incorporating 2-aminopyridine (B139424) moieties linked to an isophthalic acid spacer have been shown to effectively bind dicarboxylic acids. ijacskros.com While specific synthetic receptors built from this compound are an area of ongoing research, the fundamental principles established with similar structures suggest its high potential. The two chlorine atoms at the 5 and 8 positions enhance the molecule's lipophilicity and modulate its electronic properties, which can be exploited to fine-tune the binding affinity and selectivity of a synthetic receptor for specific analytes in complex environments. The strategic placement of these halogen atoms can also facilitate non-covalent interactions, such as halogen bonding, further enhancing the specificity of analyte recognition.

Quinoline derivatives are well-regarded for their use as fluorophores in chemo/biosensing applications. The quinoline ring system can exhibit low intrinsic fluorescence but can form highly fluorescent complexes upon binding with specific metal ions, a mechanism known as chelation-enhanced fluorescence (CHEF). nih.gov This "turn-on" fluorescence response is highly desirable for developing sensitive and selective sensors.

Research has demonstrated that quinoline-based probes can be synthesized to detect a variety of ions, with a notable focus on Zn²⁺. nih.govresearchgate.netarabjchem.org For example, a Schiff base quinoline derivative, quinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine (QCPCH), acts as a turn-on fluorescent probe for Zn²⁺ with high selectivity and a rapid response time. researchgate.net The mechanism often involves the inhibition of photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) upon metal ion coordination, leading to a significant enhancement in fluorescence intensity. nih.govarabjchem.org

For this compound, the core photophysical properties of the quinoline ring are retained. The dichloro-substitutions can influence the emission wavelength and quantum yield, potentially leading to sensors with unique optical properties. The development of sensors based on this specific compound could lead to applications in detecting metal ions in biological and environmental samples, with the potential for imaging in living cells. arabjchem.org

Mechanistic Investigations with Interdisciplinary Biological Relevance

Beyond materials science, this compound is relevant in biological research due to the established bioactivity of the quinoline scaffold. Mechanistic studies are crucial for understanding its potential as a modulator of biological processes.

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netnih.gov Quinoline-2-carboxylic acid, the parent compound of the subject molecule, has demonstrated potent inhibitory activity against both enzymes, showing significantly greater potency than the standard drug, acarbose. researchgate.net

Table 1: Enzyme Inhibitory Activity of Quinoline Carboxylic Acids

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid | α-glucosidase | 9.1 ± 2.3 | researchgate.net |

| Acarbose (Standard) | α-glucosidase | 66.5 | researchgate.net |

| Quinoline-2-carboxylic acid | α-amylase | 15.5 ± 1.9 | researchgate.net |

| Acarbose (Standard) | α-amylase | 180.6 | researchgate.net |

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Kinetic studies on related quinoline derivatives suggest a competitive mode of inhibition for α-glucosidase, where the inhibitor competes with the natural substrate for binding at the enzyme's active site. researchgate.netnih.gov The planar quinoline structure can fit into the active site, and the carboxylic acid group can form key interactions with amino acid residues, preventing the catalysis of carbohydrate hydrolysis. The addition of chloro-substituents in this compound would likely enhance binding affinity through increased hydrophobicity, potentially leading to even greater inhibitory potency.

Regarding human topoisomerase IIα (hTopoIIα), another important drug target, particularly in oncology, various quinoline derivatives are known for their inhibitory activity. However, specific mechanistic studies detailing the interaction of this compound with hTopoIIα are less common in the current literature, representing a promising avenue for future investigation.

Quinoline derivatives have been extensively investigated for their anticancer potential. nih.gov Mechanistic studies on a closely related compound, a quinoline-2-carboxylic acid aryl ester, have provided significant insights into the cellular pathways affected by this scaffold. nih.gov This derivative exhibited potent cytotoxicity against the PC3 human prostate cancer cell line, with its primary mechanism of action being the induction of apoptosis (programmed cell death). nih.gov

The key mechanistic events identified include:

Cell Cycle Arrest: The compound was found to block the cell cycle progression at the S phase, preventing DNA replication and cell division. nih.gov

Modulation of Apoptotic Proteins: A significant increase in the expression of the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic protein Bcl-2 were observed. This shift in the Bax/Bcl-2 ratio is a critical trigger for initiating the apoptotic cascade. nih.gov

Caspase Activation: The compound enhanced the activity of caspase-7 and caspase-9, which are executioner and initiator caspases, respectively, that carry out the systematic disassembly of the cell during apoptosis. nih.gov

DNA Fragmentation: A typical ladder pattern of internucleosomal DNA fragmentation, a hallmark of apoptosis, was observed following treatment. nih.gov

Table 2: Antiproliferative Activity of a Quinoline-2-Carboxylic Acid Derivative

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | 26 | nih.gov |

These findings suggest that the quinoline-2-carboxylic acid framework is a potent inducer of apoptosis. The 5,8-dichloro substitutions on the core structure could further enhance this activity by increasing cellular uptake or improving interactions with intracellular targets.

The quinoline core is present in many antimicrobial agents. Research into the mechanisms of action reveals a multi-faceted approach to inhibiting microbial growth. Studies on related isoquinoline-3-carboxylic acid have shown that it exerts its antibacterial effect against plant pathogens like Acidovorax citrulli by disrupting the bacterial cell structure. researchgate.net Scanning electron microscopy revealed that treatment leads to a curved and sunken cell morphology, indicating compromised cell membrane integrity. researchgate.net Furthermore, the compound was shown to inhibit bacterial motility, reduce the production of protective exopolysaccharides, and prevent biofilm formation, all of which are crucial for bacterial virulence. researchgate.net

Another well-established antimicrobial mechanism for quinoline derivatives, particularly those like 8-hydroxyquinoline, is the chelation of essential metal ions. nih.gov By binding to intracellular metal ions such as iron, zinc, or manganese, these compounds can disrupt the function of critical metalloenzymes, leading to microbial cell death. Given its structure, this compound likely possesses the ability to act through a dual mechanism: direct disruption of the cell membrane and intracellular chelation of metal ions, making it a compelling candidate for the development of new antimicrobial agents.

Future Directions and Prospective Research Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing quinoline (B57606) derivatives, while effective, often come with drawbacks such as harsh reaction conditions, the use of hazardous chemicals, and long reaction times. nih.govresearchgate.net Future research will likely focus on developing greener and more sustainable synthetic protocols for 5,8-dichloroquinoline-2-carboxylic acid. This includes the exploration of one-pot synthesis strategies that minimize waste, solvent consumption, and energy input. nih.govresearchgate.net

Key areas of development include:

Green Catalysts: The use of eco-friendly catalysts like p-toluenesulfonic acid, para-sulfonic acid calix researchgate.netarene, and various nanocatalysts has shown promise in synthesizing quinoline analogs. researchgate.netnih.gov Future work could adapt these catalysts for the specific synthesis of this compound, aiming for high yields and purity under milder conditions.

Alternative Solvents: A shift towards greener solvents such as ethanol (B145695) and water is a significant trend in sustainable chemistry. researchgate.net Research into the solubility and reactivity of precursors for this compound in these solvents could lead to more environmentally benign production methods.

Energy-Efficient Methods: Techniques like microwave and ultrasound irradiation are being increasingly used to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. benthamdirect.comtandfonline.com Applying these energy-efficient methods to the synthesis of this compound could offer a more sustainable alternative to conventional heating. researchgate.net

Biomass-Based Feedstocks: A forward-thinking approach involves the use of biomass-based amino acids and alkyl lactates to synthesize quinolines, which aligns with the principles of a circular economy. researchgate.net

Integration of Advanced Spectroscopic and Structural Methodologies

A thorough understanding of the molecular structure and properties of this compound is fundamental to its application. Future research will benefit from the integration of advanced spectroscopic and computational methods to provide a detailed characterization.

Prospective methodologies include:

High-Resolution Spectroscopy: The application of techniques such as FT-IR, Raman, and multi-nuclear NMR spectroscopy, combined with Density Functional Theory (DFT) calculations, can provide unambiguous characterization of the vibrational modes and electronic structure of the molecule. researchgate.netresearchgate.net This can help in understanding the influence of the dichloro-substitution on the quinoline core.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules. rsc.org Obtaining the crystal structure of this compound would provide precise information on bond lengths, angles, and intermolecular interactions, which is crucial for understanding its physical properties and for designing applications. nih.gov

Computational Modeling: DFT and other quantum chemical calculations can be used to predict spectroscopic properties, electronic transitions, and reactivity. researchgate.net These theoretical studies can complement experimental data and provide insights that are difficult to obtain through experiments alone. mdpi.com

Application of Machine Learning and Artificial Intelligence in Chemical Research

Future applications of AI and ML include:

Predictive Modeling: ML algorithms can be trained on existing data of quinoline derivatives to predict the biological activities, toxicity, and physicochemical properties of this compound. researchgate.netontosight.ai This can help in prioritizing experimental efforts and in designing derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can establish a correlation between the molecular structure of quinoline derivatives and their biological activity. researchgate.net This can guide the synthesis of new analogs of this compound with improved efficacy for specific applications.

Reaction Prediction and Optimization: AI can be used to predict the outcomes of chemical reactions and to optimize reaction conditions, potentially leading to the discovery of novel and more efficient synthetic routes for this compound. researchgate.net

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. mdpi.com This could be used to generate new quinoline-based compounds inspired by the structure of this compound for specific therapeutic targets.

Expansion into Emerging Technological Applications

While quinoline derivatives are well-known for their medicinal applications, future research on this compound could explore its potential in a wider range of technological fields. rsc.org The unique electronic properties conferred by the quinoline core and the halogen substituents make it a candidate for various advanced applications.

Potential areas for exploration include:

Materials Science: Quinoline derivatives are being investigated for their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their fluorescence and electron-accepting properties. mdpi.com The specific substitution pattern of this compound could be tuned to achieve desired photophysical properties for such applications.

Agrochemicals: Functionalized quinolines have shown potential as herbicides and fungicides. weimiaobio.comresearchgate.net Research into the biological activity of this compound against agricultural pests and pathogens could lead to the development of new crop protection agents.

Antimicrobial and Biofilm Eradication: Halogenated quinolines have demonstrated potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.gov Investigating the ability of this compound to eradicate biofilms of clinically relevant pathogens could open up new therapeutic avenues. nih.gov

Antiviral Agents: The quinoline scaffold is present in several antiviral drugs. researchgate.net Given the urgent need for new antiviral therapies, screening this compound and its derivatives for activity against a range of viruses is a promising area of research. nih.gov

Deepening Mechanistic Understanding at the Atomic and Molecular Scale

A fundamental understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing processes and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms at an atomic level.

Key research directions include:

Mechanistic Studies of Synthesis: Investigating the plausible mechanistic pathways for the synthesis of 2-aryl-quinoline-4-carboxylic acids, such as the Doebner reaction, can lead to improved reaction conditions and yields. acs.orgacs.orgnih.gov This involves identifying key intermediates and transition states through both experimental trapping and computational modeling.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with biological targets or other molecules. nih.govnih.gov This can be particularly valuable in understanding its mechanism of action in biological systems.

Computational Reaction Pathway Analysis: Using quantum mechanics, researchers can map out the energy landscape of a chemical reaction, identifying the most favorable pathways and the factors that control selectivity. rsc.org This can be applied to the synthesis and derivatization of this compound to guide experimental design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.